1-Bromo-6-azaspiro[2.5]octane hydrochloride
Description
Properties
IUPAC Name |
2-bromo-6-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDYIXSFQVRFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the azaspiro compound. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: The compound can be reduced to 6-azaspiro[2.5]octane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the azaspiro moiety can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the azaspiro compound .
Scientific Research Applications
1-Bromo-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Bromo-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azaspiro moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Bromine vs. Fluorine Substituents : Bromine enhances reactivity in substitution reactions compared to fluorine, which is often used to improve metabolic stability and lipophilicity .
- Positional Effects : Fluorine at position 1 (1,1-difluoro) versus position 4 (4,4-difluoro) alters ring strain and electronic properties, impacting binding affinity in target proteins .
Physicochemical Properties
- Solubility: Brominated spiro compounds often require solubilization techniques such as heating to 37°C and sonication, as noted for related azaspiro derivatives .
- Stability : Fluorinated analogs exhibit greater stability under physiological conditions due to the strong C-F bond, whereas brominated derivatives may require inert storage conditions to prevent degradation .
Biological Activity
1-Bromo-6-azaspiro[2.5]octane hydrochloride is a compound with significant potential in biological research and therapeutic applications. Its unique chemical structure, characterized by the presence of a bromine atom and an azaspiro moiety, allows for diverse interactions with biological macromolecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrN·HCl and a molecular weight of 226.54 g/mol. The compound is synthesized through the bromination of 6-azaspiro[2.5]octane using brominating agents such as N-bromosuccinimide (NBS) followed by treatment with hydrochloric acid to form the hydrochloride salt.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN·HCl |
| Molecular Weight | 226.54 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azaspiro moiety enhances binding affinity by interacting with hydrophobic pockets in proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It acts on neurotransmitter receptors, potentially influencing neurological pathways.
Research Applications
This compound is utilized in several research domains:
- Pharmaceutical Development : It serves as a building block in synthesizing drugs targeting neurological disorders.
- Biochemical Studies : The compound is used to study enzyme kinetics and receptor binding interactions.
Clinical Potential
Research indicates that this compound may have therapeutic applications, particularly in treating cognitive impairments associated with diseases like Alzheimer's and Parkinson's. Its ability to modulate nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for further investigation in cognitive enhancement therapies .
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activity through covalent bonding |
| Receptor Interaction | Affects neurotransmitter receptor functions |
| Therapeutic Potential | Possible use in treating CNS disorders |
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of various compounds on specific enzymes, this compound demonstrated significant inhibition against target enzymes involved in metabolic pathways. The IC50 values indicated potent activity comparable to known inhibitors.
Case Study 2: Neurological Applications
Research has shown that compounds similar to this compound exhibit neuroprotective effects in cellular models of neurodegeneration. These studies highlight the compound's potential for developing treatments aimed at mitigating cognitive decline associated with aging and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
Table 3: Comparison with Related Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 6-Azaspiro[2.5]octane hydrochloride | Lacks bromine; lower reactivity | Less potent as an enzyme inhibitor |
| 1-Chloro-6-azaspiro[2.5]octane | Chlorine instead of bromine; different binding properties | Reduced interaction with nAChRs |
| 1-Iodo-6-azaspiro[2.5]octane | Higher reactivity due to iodine | Enhanced binding affinity |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-bromo-6-azaspiro[2.5]octane hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via ring-closing strategies. For example, PharmaBlock Sciences employs a spirocyclization approach using brominated precursors and catalytic bases (e.g., KCO) in polar aprotic solvents like DMF at 60–80°C . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 eq Br source) and reaction time (12–24 hrs) to minimize byproducts like dehalogenated derivatives. Post-synthesis, hydrochloride salt formation is achieved using HCl gas in EtOAc .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Characterization involves:
- NMR : H and C NMR to confirm the spirocyclic scaffold (e.g., δ 3.2–3.5 ppm for bridgehead protons, δ 60–70 ppm for quaternary carbons) .
- X-ray Crystallography : Resolves spatial arrangement, confirming bromine placement at C1 and the azaspiro geometry .
- Mass Spectrometry : ESI-MS ([M+H] m/z 208.05) validates molecular weight .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store at −20°C in amber vials under inert gas (N) to prevent hydrolysis of the bromide moiety. Stability assays show <5% degradation over 6 months when protected from light and humidity .
Advanced Research Questions
Q. How does the bromine atom at C1 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The C1-Br bond exhibits moderate electrophilicity, enabling S2 reactions with amines or thiols. For example, in cross-coupling (e.g., Suzuki-Miyaura), Pd(PPh)/KPO in dioxane at 100°C replaces Br with aryl/heteroaryl groups (yields 60–85%) . Steric hindrance from the spiro scaffold reduces reactivity compared to linear analogs, requiring longer reaction times (24–48 hrs) .
Q. What strategies mitigate data discrepancies in biological activity studies of this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC values in kinase assays) often arise from:
- Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assay buffers.
- Protonation State : Adjust pH to 7.4 to ensure the amine is fully protonated, enhancing target binding .
- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
Q. How can chiral HPLC or capillary electrophoresis resolve enantiomeric impurities in synthesized batches?
- Methodological Answer : Enantiomeric excess (ee) ≥98% is achieved using:
- Chiralpak IG-3 column (4.6 × 250 mm) with hexane:IPA (90:10) at 1 mL/min (retention time 8.2 min for R-enantiomer).
- CE : 50 mM borate buffer (pH 9.5) with 15 mM β-cyclodextrin additive resolves enantiomers in <10 mins .
Q. What computational methods predict the compound’s pharmacokinetic properties for drug development?
- Methodological Answer :
- ADME Prediction : SwissADME estimates moderate bioavailability (F~30%) due to high polar surface area (PSA = 45 Å).
- MD Simulations : GROMACS models reveal stable binding to CYP3A4 (binding energy −9.2 kcal/mol), suggesting hepatic metabolism dominates clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
